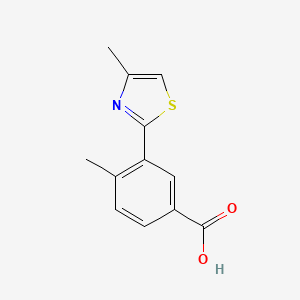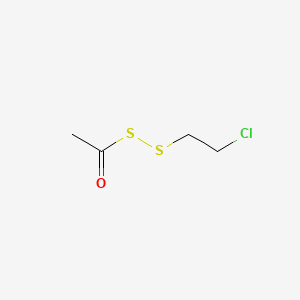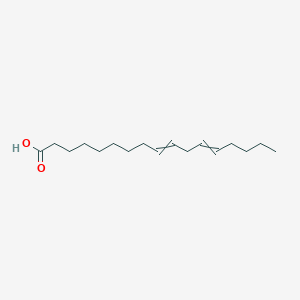
Heptadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadeca-9,12-dienoic acid, also known as 9,12-Heptadecadienoic acid, is a long-chain fatty acid with the molecular formula C17H30O2. This compound is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in its 17-carbon chain. It is a member of the omega-6 fatty acid family and is found in various natural sources, including plant oils and animal tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadeca-9,12-dienoic acid can be synthesized through several methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. Another method involves the elongation of shorter fatty acids through a series of reactions, including Wittig reactions and hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Saturated heptadecanoic acid.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Heptadeca-9,12-dienoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of heptadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It also serves as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the production of bioactive lipid mediators that play roles in inflammation and other physiological processes .
Comparaison Avec Des Composés Similaires
Heptadeca-9,12-dienoic acid can be compared with other similar fatty acids, such as:
Linoleic Acid (C182, 9,12): Similar structure but with an additional carbon atom.
Oleic Acid (C181, 9): Contains only one double bond.
Stearic Acid (C180): Fully saturated fatty acid with no double bonds
Uniqueness: this compound is unique due to its specific chain length and double bond positions, which confer distinct physical and chemical properties. Its presence in certain plant oils and its role in specific biochemical pathways also distinguish it from other fatty acids .
Propriétés
Numéro CAS |
29203-97-2 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
heptadeca-9,12-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19) |
Clé InChI |
LEIXEEFBKOMCEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


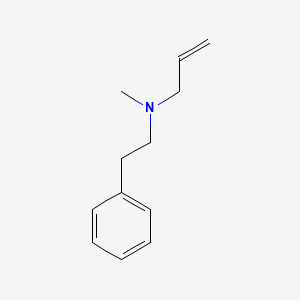
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
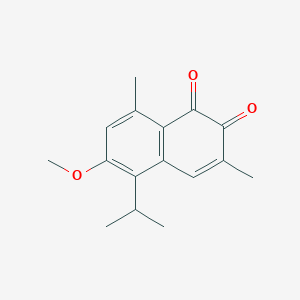
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
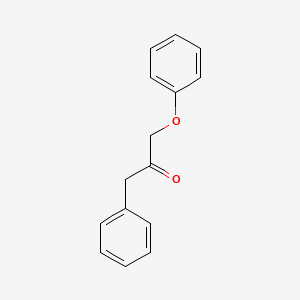
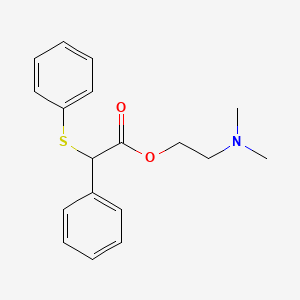
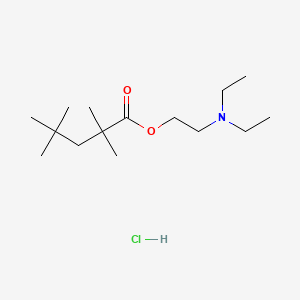
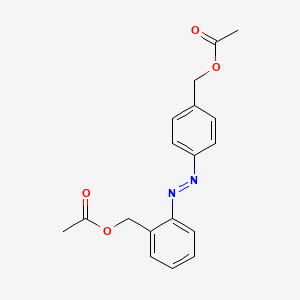
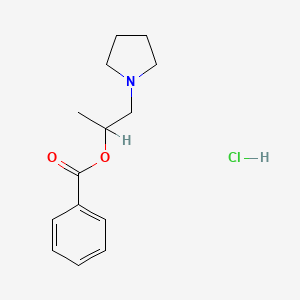
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)


